![molecular formula C8H7F3N2O B2828218 [2-(trifluoromethyl)phenyl]urea CAS No. 13114-85-7](/img/structure/B2828218.png)

[2-(trifluoromethyl)phenyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

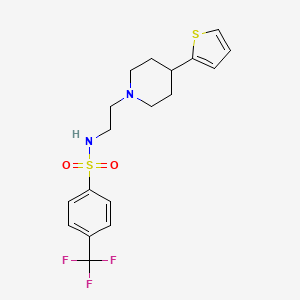

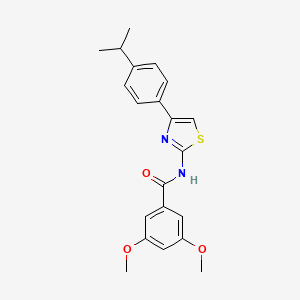

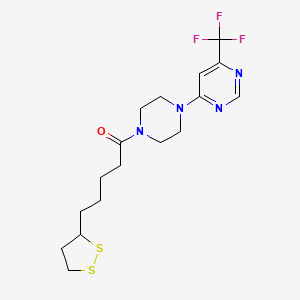

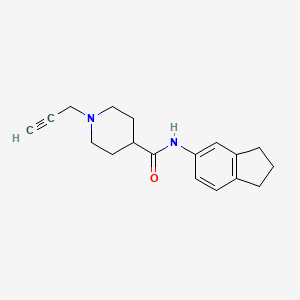

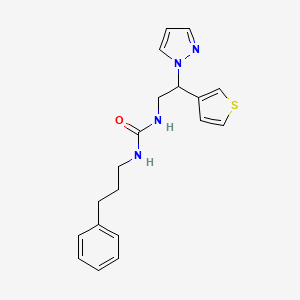

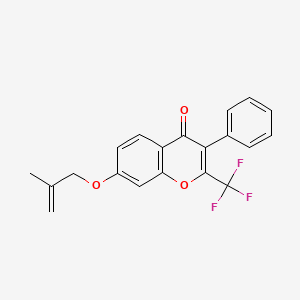

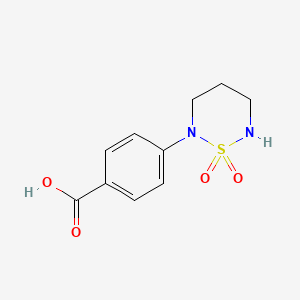

[2-(trifluoromethyl)phenyl]urea is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urea moiety

Mécanisme D'action

Target of Action

The primary target of 1-[2-(Trifluoromethyl)phenyl]urea is the root growth of certain plants, particularly Arabidopsis . It has also been suggested that the compound may interact with human ether-a-go-go-related gene (HERG) channels .

Mode of Action

The compound interacts with its targets by inhibiting root growth in plants . In the case of HERG channels, it increases both steady-state and tail current at all voltages tested .

Biochemical Pathways

It has been suggested that the compound may enhance the transcriptional activity of the auxin response reporter, indicating a potential interaction with auxin-related pathways in plants .

Result of Action

The compound has been shown to exhibit significant inhibition activity on root growth of Arabidopsis . It also increases the activity of HERG channels .

Analyse Biochimique

Biochemical Properties

1-[2-(Trifluoromethyl)phenyl]urea has been shown to exhibit high gibberellin-like activity . It interacts with the gibberellin insensitive DWARF1 (GID1) receptor, forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 .

Cellular Effects

The compound influences cell function by promoting Arabidopsis thaliana hypocotyl elongation and rice germination . It has been found to have a greater promoting activity than gibberellin A3 (GA3) at a dose of 0.1 μM .

Molecular Mechanism

At the molecular level, 1-[2-(Trifluoromethyl)phenyl]urea exerts its effects through binding interactions with the GID1 receptor . This binding results in the activation of the receptor, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits long-term promoting activity on plant growth .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

[2-(trifluoromethyl)phenyl]urea can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)phenyl isocyanate with an appropriate amine. For example, 2-(2,3-dimethoxyphenyl)ethyl amine can be reacted with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane to yield the desired urea derivative .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. A catalyst-free and scalable synthesis method involves the nucleophilic addition of amines to potassium isocyanate in water, avoiding the use of organic co-solvents . This method is environmentally friendly and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Radical Reactions: The trifluoromethyl group can be involved in radical reactions, which are important in pharmaceuticals and materials science.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include potassium isocyanate, dichloromethane, and various amines. Reaction conditions often involve mild temperatures and the use of catalysts or specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

[2-(trifluoromethyl)phenyl]urea has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for synthesizing novel compounds with unique properties.

Medicine: It is being explored for its potential neuroprotective and anti-inflammatory properties.

Comparaison Avec Des Composés Similaires

[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

1-(2,3-Dimethoxyphenethyl)-3-(3-(trifluoromethyl)phenyl)urea: This compound also exhibits plant growth-regulating properties.

N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role in the development of H-bond organocatalysts.

1-(2-Fluorophenethyl)-3-(3-(trifluoromethyl)phenyl)thiourea: Exhibits gibberellin-like activity and is used in plant growth regulation.

The uniqueness of this compound lies in its specific trifluoromethyl group, which imparts distinct chemical and biological properties, making it valuable in various applications.

Propriétés

IUPAC Name |

[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-1-2-4-6(5)13-7(12)14/h1-4H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARAGKZGYKOQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrimidine](/img/structure/B2828142.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B2828146.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)

![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)

![2-Chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2828154.png)